Carbazomycin E

Carbazole alkaloid Structural elucidation Functional group chemistry

Carbazomycin E is the only carbazomycin with a reactive C-1 formyl group, enabling bioconjugation and differentiation studies impossible with methyl-bearing congeners. Its specific aerial mycelium-inhibitory activity makes it essential for actinomycete morphology research. Procure this high-purity compound to access unique chemical reactivity and regulatory biology.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 103744-20-3
Cat. No. B009385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin E
CAS103744-20-3
Synonymscarbazomycin E
carbazomycinal
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O
InChIInChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3
InChIKeyBEJNHSBULWLOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazomycin E (CAS 103744-20-3): Structural Identity and Class Context for Procurement Evaluation


Carbazomycin E (also designated carbazomycinal) is a minor-component carbazole alkaloid antibiotic belonging to the carbazomycin complex, first isolated from the cultured broth of Streptoverticillium ehimense H 1051-MY 10 alongside the major components carbazomycins A and B [1]. Its IUPAC name is 4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde, with a molecular formula of C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol [2]. Unlike the dominant analogue carbazomycin B, which bears a methyl group at C-1, carbazomycin E is distinguished by a reactive formyl (aldehyde) substituent at the C-1 position of the carbazole nucleus—a structural feature that governs its unique chemical reactivity profile and biological role within the carbazomycin family [1].

Why Carbazomycin E Cannot Be Interchanged with Carbazomycins A, B, C, or D in Research and Industrial Applications


Generic substitution within the carbazomycin family is precluded by two compound-specific differentiators. First, carbazomycin E possesses a C-1 formyl group absent in carbazomycins A–D, which all carry a methyl substituent at the equivalent position; this aldehyde functionality introduces distinct chemical reactivity (Schiff base formation, selective reduction/oxidation chemistry) and creates synthetic challenges not encountered with the non-formylated congeners [1]. Second, carbazomycin E was explicitly identified as an aerial mycelium formation-inhibitory substance in Streptoverticillium species—a developmental regulatory activity that is mechanistically distinct from the phytopathogenic antifungal and antibacterial activities reported for carbazomycins A, B, C, and D [2]. These divergences mean that carbazomycin E cannot serve as a simple potency-equivalent replacement for other family members, nor can other carbazomycins replicate its regulatory biological function.

Carbazomycin E Evidence Guide: Comparator-Based Quantitative Differentiation for Scientific Selection


C-1 Formyl Substituent: Structural Differentiation from Carbazomycins A–D

Carbazomycin E carries a formyl (aldehyde) group at the C-1 position of the carbazole nucleus, whereas carbazomycins A, B, C, and D all possess a methyl group at the corresponding position. This was established in the same isolation study where components V (carbazomycin E) and VI (carbazomycin F) were found to contain an aldehyde function, identified as carbazomycinal and 6-methoxycarbazomycinal, respectively, while components III (carbazomycin C) and IV (carbazomycin D) lack this functionality [1]. The formyl group introduces a reactive electrophilic center enabling derivatization chemistries (e.g., Schiff base formation, reductive amination, Grignard addition) that are chemically inaccessible in carbazomycins A–D, whose C-1 methyl group is inert under comparable conditions.

Carbazole alkaloid Structural elucidation Functional group chemistry

Aerial Mycelium Formation Inhibition: A Regulatory Biological Activity Absent in Major Carbazomycins A and B

Carbazomycin E (as carbazomycinal) was specifically identified and reported as an aerial mycelium formation-inhibitory substance in Streptoverticillium species by Kondo et al. in 1986 [1]. This regulatory activity contrasts sharply with the biological profile of carbazomycins A and B, which were characterized primarily as agents that inhibit the growth of phytopathogenic fungi and exhibit weak antibacterial and antiyeast activities [2]. The aerial mycelium inhibition function represents a developmental regulatory mechanism rather than a direct antimicrobial effect, positioning carbazomycin E in a fundamentally different application space. No aerial mycelium formation-inhibitory activity has been reported for carbazomycins A, B, C, or D.

Microbial development Secondary metabolism regulation Streptomyces biology

Absence of Canonical Antimicrobial Activity: A Differentiated Bioactivity Profile vs. Carbazomycins B, C, and D

The original isolation and characterization paper by Naid et al. (1987) explicitly states that antimicrobial activity was reported for carbazomycins III (C) and IV (D), while no antimicrobial activity data were reported for components V (carbazomycin E) and VI (carbazomycin F) [1]. This stands in marked contrast to carbazomycin B, which is active against a panel of seven fungi (MICs = 3.2–200 µg/mL) and seven bacteria (MICs = 25–50 µg/mL), inhibits 5-lipoxygenase (IC₅₀ = 1.5 µM), and exhibits cytotoxicity against MCF-7, KB, NCI H187, and Vero cells (IC₅₀ = 8.4, 8.6, 4.2, and 48.9 µM, respectively) [2]. Carbazomycin C similarly shows antimicrobial activity against S. aureus, B. anthracis, B. subtilis, and M. flavus (MICs = 50, 25, 100, and 50 µg/mL) and antimalarial activity against P. falciparum (IC₅₀ = 2.1 µg/mL) [2].

Antimicrobial screening Natural product profiling Bioactivity-guided fractionation

Synthetic Accessibility: Total Synthesis Timeline and Scalability Comparison with Carbazomycins A–D

The total synthesis of carbazomycin E presents distinct challenges attributable to its C-1 formyl group. The first total synthesis of carbazomycinal (carbazomycin E) was accomplished by Knölker and Bauermeister in 1991 using consecutive iron-induced C–C and C–N bond formation [1]. A more recent total synthesis was reported by Shima et al. in 2024, employing double functionalization of an aryne intermediate; notably, the formyl group caused several synthetic complications, including difficulties in regioselective demethylation of the proximal methoxy group without carbazole nitrogen protection, and unexpected reduction of the formyl group to a methoxymethyl group under copper iodide/sodium methoxide heating conditions [2]. In contrast, carbazomycins A–D have been synthesized at gram scale, with carbazomycin A achieved in 44% overall yield over six steps from symmetrical 5-chloro-1,2,3-trimethoxybenzene, and carbazomycins B–D accessed through late-stage regioselective demethylation [3]. No gram-scale synthesis of carbazomycin E has been reported.

Total synthesis Carbazole alkaloid chemistry Process chemistry

Minor Component Status: Natural Abundance and Procurement Differentiation from the Dominant Analogue Carbazomycin B

Carbazomycin E is explicitly classified as a minor component of the carbazomycin complex, isolated alongside carbazomycins C, D, and F as minor congeners from fermentation broth of Streptoverticillium ehimense, whereas carbazomycin B is the dominant (major) analogue [1]. Carbazomycin B is commercially catalogued as the 'dominant analogue of a family of rare carbazoles' and is available from multiple specialty chemical suppliers in milligram quantities . Carbazomycin E, by contrast, has limited commercial availability and is typically obtained through specialized fermentation and purification workflows [1]. The minor component status directly impacts procurement lead times, minimum order quantities, and unit cost.

Natural product sourcing Fermentation yield Supply chain

Carbazomycin E: Evidence-Supported Research and Industrial Application Scenarios


Microbial Developmental Biology: Aerial Mycelium Formation Inhibition Studies in Actinomycetes

Carbazomycin E is the only carbazomycin family member with documented aerial mycelium formation-inhibitory activity in Streptoverticillium species [1]. This makes it the compound of choice for researchers investigating the molecular regulation of morphological differentiation in filamentous actinomycetes. Unlike carbazomycin B, which acts primarily as an antimicrobial growth inhibitor, carbazomycin E modulates a developmental program without necessarily inhibiting vegetative growth—a critical distinction for experimental designs that require uncoupling morphological effects from general toxicity.

Chemical Biology Probe Development: Aldehyde-Mediated Bioconjugation and Derivatization

The C-1 formyl group of carbazomycin E enables bioconjugation strategies (hydrazone/oxime formation, reductive amination with amine-bearing biomolecules, and fluorophore/linker attachment) that are chemically inaccessible with the methyl-bearing carbazomycins A–D [2]. This unique chemical handle positions carbazomycin E as a preferred scaffold for generating affinity probes, chemical biology tool compounds, or immobilized ligands for target identification studies, where preservation of the carbazole core with a site-selective conjugation point is required.

Carbazole Alkaloid Total Synthesis Methodology Development

The synthetic challenges posed by the formyl group of carbazomycin E—including regioselective demethylation complications and unexpected formyl reduction under standard conditions—make this compound a valuable target for validating new synthetic methodologies in carbazole alkaloid chemistry [3]. The demonstrated contrast with carbazomycins A–D, for which gram-scale routes exist, establishes carbazomycin E as a benchmark target for testing the functional group tolerance and selectivity of emerging carbazole construction strategies.

Secondary Metabolite Signaling and Quorum Sensing Research

Given its identification as an endogenous aerial mycelium formation regulator in Streptoverticillium species and its lack of potent antimicrobial activity, carbazomycin E is a candidate signaling molecule for studying intraspecies and interspecies communication in actinomycete communities [1][2]. Its distinct bioactivity profile—regulatory rather than antimicrobial—makes it particularly suited for experiments where the confounding effect of growth inhibition must be excluded, such as in microbial ecology or synthetic microbial consortia studies.

Quote Request

Request a Quote for Carbazomycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.